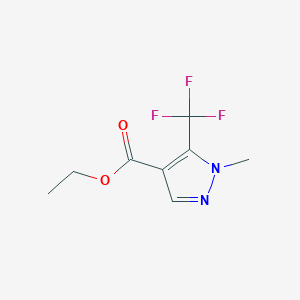
Cloruro de 5-fluoro-2-metilbenzoílo
Descripción general
Descripción
5-Fluoro-2-methylbenzoyl chloride is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Fluoro-2-methylbenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Fluoro-2-methylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
CH3C6H3(F)COCl\text{CH}3\text{C}_6\text{H}_3(\text{F})\text{COCl}CH3C6H3(F)COCl
, tiene propiedades intrigantes que encuentran utilidad en diversos campos. Aquí hay seis aplicaciones únicas:Química medicinal y desarrollo de fármacos
El cloruro de 5-fluoro-2-metilbenzoílo sirve como un valioso bloque de construcción en la química medicinal. Los investigadores lo utilizan para sintetizar nuevos compuestos farmacéuticos. Al introducir el grupo flúor, pueden modificar la farmacocinética, la biodisponibilidad y la afinidad de unión al receptor de los candidatos a fármacos. Por ejemplo, se ha empleado en el desarrollo de agentes antiinflamatorios, fármacos antivirales e inhibidores de quinasas {_svg_1}.
Agroquímicos y plaguicidas
La reactividad del compuesto permite la creación de agroquímicos y plaguicidas. Los químicos lo utilizan para sintetizar herbicidas, fungicidas e insecticidas. La porción benzoilo sustituida con flúor mejora la estabilidad y la actividad biológica del compuesto. Estos agroquímicos juegan un papel crucial en la protección de los cultivos y el manejo de plagas .
Ciencia de materiales y química de polímeros
Los investigadores exploran el this compound por su papel en las reacciones de polimerización. Participa en la preparación de polímeros funcionales, como poliésteres, poliamidas y policarbonatos. Estos polímeros encuentran aplicaciones en recubrimientos, adhesivos y materiales de ingeniería. La sustitución de flúor imparte propiedades deseables como resistencia química y estabilidad térmica .
Fotoiniciadores y fotoquímica
El compuesto actúa como fotoiniciador en los procesos fotoquímicos. Cuando se expone a la luz UV, genera intermediarios reactivos que inician reacciones de polimerización o reticulación. La fotopolimerización es esencial en industrias como la impresión, la electrónica y los materiales dentales. El this compound contribuye a estas transformaciones inducidas por la luz .
Química analítica
En los laboratorios analíticos, este compuesto sirve como agente derivatizante. Los químicos lo utilizan para mejorar la detectabilidad de grupos funcionales específicos en mezclas complejas. Por ejemplo, puede convertir alcoholes o aminas en derivados fluorescentes, lo que ayuda en los análisis de cromatografía líquida de alta resolución (HPLC) y espectrometría de masas (MS). Su selectividad y sensibilidad lo hacen valioso para la detección a nivel de trazas .
Síntesis orgánica y formación de enlaces C-C
El this compound participa en diversas transformaciones orgánicas. Los químicos lo emplean en reacciones de formación de enlaces C-C, como la acilación de Friedel-Crafts. Al reaccionar con varios nucleófilos (por ejemplo, aminas, alcoholes o tioles), permite la síntesis de derivados benzoilo sustituidos. Estos compuestos encuentran aplicaciones en la síntesis de productos naturales, la ciencia de materiales y los productos químicos finos .
Estas aplicaciones resaltan la versatilidad y la importancia del this compound en las disciplinas científicas. Los investigadores continúan explorando su potencial en áreas novedosas, lo que lo convierte en un compuesto valioso en la investigación y la industria modernas . Si necesita más detalles o tiene más consultas, ¡no dude en preguntar!
Safety and Hazards
Propiedades
IUPAC Name |
5-fluoro-2-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAQRSDZSVESSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372029 | |
| Record name | 5-Fluoro-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-39-0 | |
| Record name | 5-Fluoro-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-methylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)







